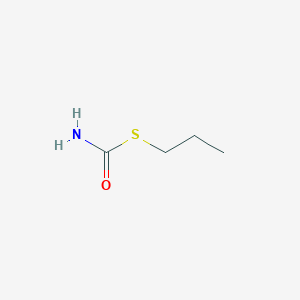

S-Propyl carbamothioate

Description

Structure

3D Structure

Properties

IUPAC Name |

S-propyl carbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGJFUJOFBRZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506419 | |

| Record name | S-Propyl carbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-72-0 | |

| Record name | S-Propyl carbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of S Propyl Carbamothioates

Classical Synthetic Methodologies for S-Propyl Carbamothioates

Classical approaches to the synthesis of S-propyl carbamothioates have been well-established and are widely used in organic synthesis.

A traditional and versatile method for the synthesis of S-propyl carbamothioates involves a two-step process. The first step is the reaction of a primary or secondary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent to form a carbamoyl (B1232498) chloride. nih.gov This intermediate is then reacted with a propyl thiolate, typically generated in situ from propanethiol and a base, to yield the desired S-propyl carbamothioate.

Step 1: Formation of Carbamoyl Chloride R₂NH + COCl₂ → R₂NCOCl + HCl

Step 2: Reaction with Propyl Thiolate R₂NCOCl + CH₃CH₂CH₂S⁻ → R₂NC(O)SCH₂CH₂CH₃ + Cl⁻

This method is adaptable to a wide range of substituted amines, allowing for the synthesis of a diverse library of S-propyl carbamothioates.

The Mitsunobu reaction is a powerful tool in organic synthesis for the formation of C-O, C-N, and C-S bonds. organic-chemistry.orgwikipedia.orgnumberanalytics.com While traditionally used for the synthesis of esters and azides, it can be adapted for the synthesis of S-alkyl thiocarbamates. In this protocol, an alcohol is activated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

For the synthesis of S-propyl carbamothioates, a plausible pathway involves the in situ formation of a carbamic acid from a secondary amine and carbon dioxide (CO₂). This carbamic acid can then act as the nucleophile in a Mitsunobu reaction with propanethiol. The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a characteristic feature of the Mitsunobu reaction. organic-chemistry.org

The key steps in this one-pot synthesis are:

Formation of Carbamic Acid: R₂NH + CO₂ → R₂NCOOH

Mitsunobu Reaction: R₂NCOOH + CH₃CH₂CH₂SH + PPh₃ + DEAD → R₂NC(O)SCH₂CH₂CH₃ + Ph₃PO + EtOOCNHNHCOOEt

This method offers the advantage of using readily available and less hazardous starting materials like carbon dioxide. thieme-connect.comthieme-connect.de The reaction is typically carried out under mild conditions. nih.gov

| Reactants | Reagents | Product | Key Features |

| Secondary Amine, Carbon Dioxide, Propanethiol | Triphenylphosphine, DIAD/DEAD | This compound | Mild conditions, use of CO₂, one-pot synthesis. |

Advanced Synthetic Approaches

More recent and advanced methods for the synthesis of S-propyl carbamothioates focus on improving efficiency, atom economy, and avoiding hazardous reagents.

The Newman-Kwart rearrangement is a thermal or catalyzed intramolecular migration of an aryl or alkyl group from the oxygen of an O-thiocarbamate to the sulfur atom, yielding the thermodynamically more stable S-thiocarbamate. organic-chemistry.orgwikipedia.orgjk-sci.com This rearrangement is a key step in the synthesis of thiophenols from phenols and can be adapted for the synthesis of S-alkyl thiocarbamates. wikipedia.orgthieme-connect.com

The process typically involves two steps:

Formation of O-Alkyl Thiocarbamate: An alcohol is reacted with a thiocarbamoyl chloride in the presence of a base.

Newman-Kwart Rearrangement: The resulting O-alkyl thiocarbamate is heated, often to high temperatures (200-300 °C), to induce the rearrangement to the S-alkyl thiocarbamate. wikipedia.org

The driving force for this rearrangement is the formation of a more stable carbon-oxygen double bond (C=O) from a carbon-sulfur double bond (C=S). thieme-connect.com While the traditional thermal rearrangement requires harsh conditions, recent advancements have introduced catalytic methods, including palladium catalysis and photoredox catalysis, which allow the reaction to proceed at much milder temperatures. wikipedia.org

| Starting Material | Intermediate | Product | Conditions |

| O-Propyl thiocarbamate | Four-membered cyclic transition state | This compound | Thermal (high temp) or Catalytic (milder temp) |

Solvent-assisted thiocarboxylation provides a direct and efficient route to S-alkyl thiocarbamates under mild conditions. organic-chemistry.org This method involves the reaction of an amine, carbon monoxide (CO), and sulfur in a suitable solvent. organic-chemistry.org

Research has shown that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are particularly effective in promoting this reaction, allowing it to proceed at atmospheric pressure and room temperature. organic-chemistry.org In contrast, less polar solvents such as THF, hexane, and toluene (B28343) are ineffective. organic-chemistry.org This technique is attractive for industrial applications due to its mild conditions and the absence of a need for a base. organic-chemistry.org

Ionic liquids (ILs) are also emerging as promising media and catalysts for CO₂ conversion reactions. researchgate.netrsc.orgacs.orgathensjournals.gr Specific task-specific ionic liquids can activate CO₂ and facilitate its reaction with amines and thiols to form thiocarbamates, offering a green and efficient alternative. researchgate.netrsc.org For instance, superbase-derived protic ionic liquids have been shown to catalyze the synthesis of carbamates from amines and CO₂. researchgate.net

| Reactants | Solvent/Catalyst | Conditions | Yield |

| Amine, CO, Sulfur | DMSO or DMF | 1 atm, 20 °C | Good to Excellent |

| Amine, CO₂, Propanethiol | Ionic Liquid | Mild | High |

Metal catalysis offers highly efficient and selective pathways for the synthesis of S-propyl carbamothioates. Palladium complexes have been successfully employed to catalyze the reaction of disulfides, amines, and carbon monoxide. acs.org This method provides a novel route to S-aryl and S-alkyl thiocarbamates in moderate to good yields. acs.org

The reaction typically involves treating a dialkyl disulfide with a secondary amine and carbon monoxide in the presence of a catalytic amount of a palladium complex, such as Pd(PPh₃)₄. acs.org

Another promising approach involves the use of thiazolium carbene-based catalysts, derived from vitamin B1, for the fixation of CO₂ onto amines. rsc.orgnih.gov These inexpensive and effective catalysts can facilitate the formation of carbamic acids, which can then be further reacted with thiols to produce thiocarbamates under ambient conditions. rsc.orgnih.gov

| Catalyst | Reactants | Product | Key Advantage |

| Palladium Complex (e.g., Pd(PPh₃)₄) | Dialkyl disulfide, Amine, CO | S-Alkyl Thiocarbamate | High efficiency and selectivity |

| Thiazolium Carbene | Amine, CO₂, Thiol | S-Alkyl Thiocarbamate | Use of CO₂ under ambient conditions |

Visible-Light-Promoted and Metal-Free Synthetic Pathways

The development of synthetic methodologies that avoid the use of heavy metals and utilize sustainable energy sources like visible light is a key goal in modern chemistry. For S-propyl carbamothioates, several innovative approaches have emerged that align with these principles.

One notable metal-free approach is the electrochemical synthesis of S-thiocarbamates. This method utilizes readily available isocyanides and thiols as starting materials under simple, oxidant-free conditions, avoiding the need for an inert atmosphere. rsc.orgrsc.org An expeditious synthesis of functionalized S-thiocarbamates has been achieved in good to excellent yields with high current efficiencies. rsc.orgrsc.org The practicality of this methodology has been demonstrated through the synthesis of herbicides such as prosulfocarb (B1679731) and pebulate (B75496), which share the thiocarbamate core structure. rsc.orgrsc.org

Another innovative, metal-free protocol involves the use of sodium sulfinates as a sulfur source for the synthesis of thiocarbamates. acs.orgacs.org This method employs molecular iodine as a catalyst and dimethyl phosphite (B83602) (HP(O)(OMe)2) as a reducing agent to construct a variety of thiocarbamates from sodium sulfinates, isocyanides, and water. acs.orgacs.org The reaction proceeds in moderate to good yields and shows good tolerance for various functional groups. acs.orgacs.org Mechanistic studies suggest that this transformation occurs via a radical process. acs.orgacs.org

Visible-light-promoted synthesis offers an environmentally benign alternative to traditional methods. A convenient method for the synthesis of thiocarbamates from isocyanides, thiols, and water has been developed using visible light irradiation at room temperature. acs.org This process is facilitated by the inexpensive and readily available photocatalyst Rose Bengal. acs.org This approach provides a cost-effective and operationally simple route to various thiocarbamates in moderate to good yields. acs.org

Furthermore, a general visible-light-promoted, metal-free synthesis of secondary and tertiary thiocarbamates has been developed from thiosulfonates and N-substituted formamides. rsc.org This reaction uses rhodamine B as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, proceeding under blue light irradiation at room temperature. rsc.org This method allows for the direct thiolation of acyl C-H bonds to furnish a broad range of thiocarbamates. rsc.org

| Starting Materials | Catalyst/Promoter | Reaction Conditions | Product Type | Yield | Reference |

| Isocyanides, Thiols | None (Electrochemical) | Metal- and oxidant-free | S-Thiocarbamates | Good to Excellent | rsc.orgrsc.org |

| Sodium Sulfinates, Isocyanides, Water | I2, HP(O)(OMe)2 | Metal-free | Thiocarbamates | Moderate to Good | acs.orgacs.org |

| Isocyanides, Thiols, Water | Rose Bengal | Visible light, Room temperature | Thiocarbamates | Moderate to Good | acs.org |

| Thiosulfonates, N-substituted formamides | Rhodamine B, TBHP | Blue light, Room temperature | Secondary and Tertiary Thiocarbamates | - | rsc.org |

Derivatization and Structural Modification of this compound Backbones

The functionalization of the this compound scaffold is crucial for altering its physicochemical properties and exploring new applications. A primary route for this modification is the oxidation of the sulfur atom.

Formation of Sulfoxide and Sulfone Derivatives

The oxidation of the sulfide (B99878) group in this compound to a sulfoxide or a sulfone represents a key transformation. These higher oxidation states of sulfur can significantly impact the molecule's polarity, solubility, and biological activity.

The synthesis of sulfoxides from sulfides is a well-established transformation, and various reagents and conditions can be employed. A common and effective method for this oxidation is the use of meta-chloroperoxybenzoic acid (m-CPBA). The reaction of a sulfide with one equivalent of m-CPBA typically yields the corresponding sulfoxide selectively. For instance, the oxidation of the methylthio group in 2-substituted 5-methyl-4-methylthio-1,3-oxazoles to the corresponding sulfone is achieved using m-CPBA, which proceeds through a sulfoxide intermediate. organic-chemistry.org

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent or a larger excess of the oxidant, leads to the formation of the sulfone. For example, using two or more equivalents of m-CPBA can directly convert a sulfide to a sulfone. organic-chemistry.org Alternative oxidizing systems, such as hydrogen peroxide in the presence of a suitable catalyst, can also be employed. For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org

While specific examples detailing the oxidation of this compound are not prevalent in the cited literature, the general principles of sulfide oxidation are directly applicable. The reaction conditions can be tuned to favor either the sulfoxide or the sulfone derivative of this compound.

| Starting Material | Oxidizing Agent | Product | Key Conditions | Reference |

| Sulfide | meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Sulfoxide | Controlled stoichiometry | organic-chemistry.org |

| Sulfide | meta-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | Sulfone | Excess oxidant | organic-chemistry.org |

| Sulfide | 30% Hydrogen Peroxide | Sulfone | Niobium carbide catalyst | organic-chemistry.org |

Biochemical Mechanisms of Action of S Propyl Carbamothioates

Metabolic Activation Pathways in Biological Systems

Thiocarbamates, including S-Propyl carbamothioate, are considered pro-herbicides, meaning they require metabolic activation to become phytotoxic. pressbooks.pub This bioactivation is a critical first step in their mechanism of action.

Role of Sulfoxide (B87167) Derivatives as Active Metabolites

The key to the herbicidal activity of thiocarbamates lies in their conversion to sulfoxide derivatives. nih.govoup.com Research on related thiocarbamate herbicides, such as pebulate (B75496) (S-propyl butyl(ethyl)thiocarbamate), has demonstrated that the sulfoxide form is the active metabolite responsible for the observed biological effects. nih.govoup.comepa.gov It is widely accepted that this compound follows this same activation pathway, where the sulfur atom is oxidized to a sulfoxide. This chemical transformation dramatically increases the reactivity of the molecule, priming it to interact with its molecular targets within the plant.

Enzymatic Conversion Mechanisms (e.g., Cytochrome P450 Monooxygenase, Peroxygenase)

The enzymatic conversion of the parent thiocarbamate to its active sulfoxide is primarily catalyzed by a class of enzymes known as monooxygenases. nih.gov Specifically, cytochrome P450 (CYP) monooxygenases, a diverse superfamily of heme-containing enzymes, are heavily implicated in this sulfoxidation reaction in both plants and animals. nih.govnih.govresearchgate.netyoutube.com These enzymes utilize molecular oxygen and a reducing agent, typically NADPH, to insert an oxygen atom into a substrate. In the case of this compound, the CYP enzymes would catalyze the oxidation of the sulfide (B99878) group to a sulfoxide. nih.gov Flavin-containing monooxygenases (FMOs) have also been shown to contribute to the sulfoxidation of some thioether compounds, though their role in thiocarbamate activation in plants is considered to be minor compared to that of CYPs. nih.gov Peroxygenases are another class of enzymes that can catalyze sulfoxidation reactions, further highlighting the array of enzymatic machinery capable of activating these compounds. researchgate.net

Molecular Targets and Inhibitory Effects

Once activated, the sulfoxide metabolite of this compound interferes with a crucial biosynthetic pathway in plants: the elongation of fatty acids.

Inhibition of Fatty Acid Elongation in Plant Systems

The primary mode of action of thiocarbamate herbicides is the inhibition of fatty acid elongation. nih.govoup.comfao.org This process occurs in the endoplasmic reticulum and involves a multi-enzyme complex known as the fatty acid elongase system. This system is responsible for extending the carbon chain of fatty acids beyond the typical 16 or 18 carbons produced by de novo synthesis in the plastids. The sulfoxide derivative of this compound is a potent inhibitor of this elongase system. oup.com

Impact on Very Long Chain Fatty Acid (VLCFA) Synthesis

The inhibition of the fatty acid elongase complex has a direct and significant impact on the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. cambridge.orgnih.govpnas.orgresearchgate.net Studies on thiocarbamates have shown a marked decrease in the production of VLCFAs in treated plants. nih.gov For instance, research on pebulate demonstrated a significant inhibition of the synthesis of fatty acids with 22 to 26 carbons. nih.gov This specific inhibition of VLCFA synthesis is a hallmark of thiocarbamate herbicide action and is central to their phytotoxicity. oup.comoup.com

The following table illustrates the inhibitory effect of a representative thiocarbamate, pebulate, on the synthesis of various fatty acids in barley shoots, demonstrating the specific impact on VLCFAs.

| Fatty Acid | Carbon Length | Effect of Pebulate (100 µM) on Synthesis |

| Palmitic acid | C16:0 | No significant inhibition |

| Stearic acid | C18:0 | No significant inhibition |

| Oleic acid | C18:1 | No significant inhibition |

| Arachidic acid | C20:0 | Inhibition |

| Behenic acid | C22:0 | Strong inhibition |

| Lignoceric acid | C24:0 | Strong inhibition |

| Cerotic acid | C26:0 | Strong inhibition |

| Data derived from studies on the effects of thiocarbamate herbicides on fatty acid synthesis. nih.gov |

Relationship to Biosynthesis of Surface Waxes and Suberin in Plants

VLCFAs are essential precursors for the biosynthesis of two critical protective barriers in plants: cuticular waxes and suberin. nih.govoup.com Cuticular waxes form a hydrophobic layer on the surface of leaves and stems, preventing water loss and protecting against environmental stresses. ucanr.edumdpi.com Suberin is a complex polymer found in the cell walls of various tissues, including roots and wound sites, where it acts as a barrier to water and pathogen ingress.

Interaction with Biotic Systems and Metabolism

The efficacy and selectivity of S-Propyl carbamothioates are heavily dependent on how they are absorbed, transported, and metabolized by plants. These processes determine whether the compound reaches its target site at a sufficient concentration to be effective.

S-Propyl carbamothioates, like many soil-applied herbicides, are primarily absorbed through the roots of plants. herts.ac.uknih.gov The efficiency of this uptake is not uniform and can vary significantly among different plant species. nih.gov Once absorbed, the primary route of transport within the plant is acropetal, moving upwards from the roots to the shoots through the xylem, which is the plant's water-conducting tissue. nih.govresearchgate.net

Several factors influence the rate and extent of uptake and translocation:

Chemical Properties: The hydrophobicity of the pesticide plays a crucial role. Chemicals with higher hydrophobicity tend to concentrate in the roots, while the relationship for translocation to the shoots often follows a bell-shaped curve. nih.gov

Plant-Specific Factors: The stage of plant growth and the development of the root system significantly affect absorption. nih.gov Different plant species exhibit inherent differences in their ability to take up and translocate specific pesticides. nih.gov

Environmental Conditions: Growth conditions such as temperature and day length can alter a plant's physiological state, thereby influencing the uptake and movement of the chemical. nih.gov

This complex interplay of factors dictates the concentration of the herbicide that ultimately reaches the target tissues in the shoots. nih.gov

Once inside the plant, S-Propyl carbamothioates undergo metabolic degradation, a natural detoxification process. The initial and critical step in the metabolism of these thiocarbamate herbicides is sulfoxidation. nih.gov This process converts the herbicide into its sulfoxide form, which is a more reactive molecule. nih.gov

Following sulfoxidation, the plant employs further detoxification strategies. A key pathway is conjugation, where the sulfoxide metabolite is bound to endogenous molecules. Research on thiocarbamates demonstrates that their sulfoxides are effectively conjugated with glutathione (B108866) (GSH), a ubiquitous antioxidant in plants. nih.gov This conjugation reaction is a critical step in neutralizing the herbicidal molecule. It has also been shown that other related sulfur-containing compounds can react with glutathione and cysteine. nih.gov While not explicitly detailed in the provided sources for this compound, the ultimate fate of many organic pesticides involves further breakdown into smaller molecules that can be incorporated into the plant's natural metabolic pools or, in some cases, completely mineralized to carbon dioxide.

Mechanisms of Safener Action

Herbicide safeners are chemical agents used to protect crop plants from herbicide injury without compromising weed control. For S-Propyl carbamothioates, dichloroacetamide safeners like dichlormid (B166021) are particularly effective, especially in crops such as maize. nih.govnih.gov The mechanism of action is not based on preventing herbicide uptake but rather on enhancing the crop's ability to metabolize the herbicide. nih.gov

The primary mechanism by which dichlormid protects maize from thiocarbamate herbicide injury is by accelerating the detoxification of the herbicide's sulfoxide form. nih.gov Thiocarbamate sulfoxides are potent carbamoylating agents that can disrupt cellular functions. nih.gov Dichlormid enhances the crop's defense system in two main ways:

Elevation of Glutathione (GSH) Levels: The safener increases the concentration of glutathione in the plant roots. nih.gov

Increased Glutathione S-Transferase (GST) Activity: Dichlormid also boosts the activity of GST enzymes. nih.gov

These enzymes catalyze the conjugation of the activated herbicide sulfoxide with glutathione. By increasing the availability of both the substrate (GSH) and the enzyme (GST), the safener ensures that the toxic sulfoxide is rapidly and efficiently neutralized before it can cause significant damage to the crop. nih.gov This targeted enhancement of a specific metabolic pathway is a cornerstone of safener technology.

| Component | Role in Unsafened Plant | Role in Safened Plant (with Dichlormid) |

| Thiocarbamate Herbicide | Metabolized to toxic sulfoxide. | Metabolized to toxic sulfoxide. |

| Thiocarbamate Sulfoxide | Acts as an effective carbamoylating agent, causing injury. | Rapidly conjugated with Glutathione. |

| Glutathione (GSH) | Available at basal levels for conjugation. | Levels are elevated, increasing detoxification capacity. nih.gov |

| Glutathione S-Transferase (GST) | Active at basal levels. | Enzyme activity is increased, accelerating conjugation. nih.gov |

| Outcome | Potential for crop injury. | Crop is protected from herbicide injury. |

A primary mode of action for thiocarbamate herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongation. nih.gov These fatty acids are essential precursors for the biosynthesis of surface lipids like waxes, which are critical for protecting the plant.

The application of a thiocarbamate herbicide like pebulate inhibits this fatty acid elongation process in both susceptible weeds and unsafened crops. nih.gov However, the safener dichlormid can effectively reverse this inhibition in protected crops. nih.gov In barley pre-treated with dichlormid, fatty acid elongation was restored to normal levels even in the presence of the herbicide. nih.gov Conversely, this protective effect was not observed in the weed species (wild oats), demonstrating the selectivity of the safener's action. nih.gov This indicates that the safener acts on a biochemical site within the crop that allows it to overcome the herbicide's inhibitory effect on fatty acid synthesis. nih.govnih.gov

| Plant | Treatment | Effect on Fatty Acid Elongation |

| Barley (Safened Crop) | Herbicide (Pebulate) only | Inhibition |

| Barley (Safened Crop) | Dichlormid + Herbicide | Elongation restored (Protected) nih.gov |

| Wild Oats (Weed) | Herbicide (Pebulate) only | Inhibition |

| Wild Oats (Weed) | Dichlormid + Herbicide | Elongation remains inhibited nih.gov |

Environmental Fate and Degradation of S Propyl Carbamothioates

Degradation Pathways in Soil Environments

The fate of S-Propyl carbamothioate in terrestrial ecosystems is predominantly governed by microbial activity, leading to its breakdown and the formation of various metabolites.

Microbial breakdown is the principal mechanism by which this compound is lost from soils orst.edu. The rate of this degradation can be influenced by the history of pesticide application. Soils with a history of repeated this compound use have shown enhanced degradation, suggesting that adapted microorganisms play a significant role in its decomposition nih.gov. Laboratory studies have demonstrated that bacteria are primarily responsible for this accelerated degradation iaea.org. In soils with a history of butylate, another carbamothioate herbicide, microorganisms have shown cross-adaptation, leading to the enhanced biodegradation of this compound cambridge.org. The half-life of this compound in soil can vary depending on soil type and conditions, with a reported half-life of approximately 1.5 weeks in moist loam soil at 21 to 27 degrees Celsius and 10-12 days in clay soils orst.edu. In another study, the half-life was observed to be 2-3 weeks in both heavy clay and loam soils at 25°C nih.gov.

The microbial decomposition of this compound in soil results in its breakdown into simpler molecules. The known metabolites formed during this process are mercaptan, amine, carbon dioxide, and isopropanol orst.edu. This biodegradation pathway detoxifies the parent compound, transforming it into substances that can be further integrated into natural biogeochemical cycles.

Table 1: Soil Degradation Summary of this compound

| Degradation Pathway | Key Factors | Half-Life | Primary Metabolites |

|---|---|---|---|

| Microbial Decomposition | Soil microbe populations, history of pesticide use, soil type | 1.5 - 3 weeks | Mercaptan, Amine, Carbon Dioxide, Isopropanol |

Degradation Pathways in Aquatic Systems

In aquatic environments, this compound is subject to degradation through both chemical and light-induced processes.

This compound is reported to be stable to hydrolysis in the environment under neutral conditions nih.gov. However, temperature can influence its stability. At 40°C and a pH of 7, a 50% loss of the compound was observed in 13 days, indicating that hydrolysis can occur under certain conditions nih.gov. The hydrolysis of thioesters, the chemical class to which this compound belongs, can be mediated by both acid and base, although the pH-independent rate of hydrolysis for unactivated thioesters is generally slow harvard.edu.

Table 2: Aquatic Degradation of this compound

| Degradation Pathway | Influencing Factors | Observations |

|---|---|---|

| Hydrolysis | pH, Temperature | Stable at neutral pH and ambient temperature; 50% loss in 13 days at 40°C and pH 7 nih.gov. |

| Photolysis | Sunlight exposure, presence of photosensitizers | Decomposed by sunlight nih.gov. |

Atmospheric Transformation Pathways

Information regarding the specific atmospheric transformation pathways of this compound is limited. However, the atmospheric fate of other thiocarbamate herbicides can provide insights into potential processes. For instance, the atmospheric degradation of prosulfocarb (B1679731), another thiocarbamate herbicide, is primarily driven by its reaction with hydroxyl (OH) radicals acs.orgnih.gov. Photolysis and reaction with ozone were found to be unimportant for prosulfocarb nih.gov. If this compound follows a similar pattern, its atmospheric persistence would largely depend on the concentration of OH radicals and the rate of their reaction. The reaction of prosulfocarb with OH radicals leads to the formation of products such as benzaldehyde and S-benzyl formyl(propyl)carbamothioate acs.orgnih.gov. By analogy, the atmospheric oxidation of this compound would likely involve the transformation of its propyl and amine groups.

Environmental Persistence and Mobility

The behavior of S-propyl carbamothioates in the soil environment is characterized by relatively short persistence due to rapid degradation and significant potential for volatilization. Their mobility through the soil profile is generally limited.

The persistence of thiocarbamate herbicides, including this compound analogues like vernolate (S-propyl dipropylthiocarbamate), is primarily influenced by microbial degradation. orst.eduucanr.edu These compounds are degraded much more rapidly in non-sterile soil compared to sterile soil, indicating that soil microorganisms are the main drivers of their breakdown. ucanr.edu The half-life of thiocarbamates in soil is typically short, ranging from 1 to 4 weeks under favorable conditions. ucanr.edu For vernolate, the half-life in moist loam soil at 21-27°C is approximately 1.5 weeks. orst.edu

Several environmental factors affect the rate of microbial degradation and thus the persistence of these compounds:

Soil Microorganisms : The presence of adapted microbial populations is crucial. Soils with a history of thiocarbamate application can exhibit accelerated degradation rates due to the enrichment of microorganisms capable of metabolizing these compounds. cambridge.orgcambridge.org

Soil Moisture : Adequate soil moisture is essential for microbial activity. Degradation is significantly slower in dry soils. ucanr.edu

Temperature : Higher temperatures generally increase the rate of microbial metabolism, leading to faster degradation of the herbicide. weedsmart.org.au

Soil Type and Organic Matter : Soil composition, particularly organic matter content, can influence herbicide availability to microorganisms. While microbial breakdown is the primary degradation pathway, chemical hydrolysis occurs very slowly. ucanr.edu

| Factor | Influence on Persistence | Mechanism |

|---|---|---|

| Microbial Activity | Decreases Persistence | Primary pathway for degradation; adapted microbes can accelerate breakdown. orst.eduucanr.educambridge.org |

| Soil Moisture | Decreases Persistence | Essential for microbial activity; loss is much faster in moist vs. dry soil. ucanr.edu |

| Temperature | Decreases Persistence | Higher temperatures increase the rate of microbial degradation. weedsmart.org.au |

| Prior Exposure | Decreases Persistence | Soils with a history of thiocarbamate use show enhanced/accelerated degradation. cambridge.org |

Volatilization, the process of a chemical converting into a vapor and escaping from the soil surface, is a major route of dissipation for thiocarbamate herbicides. ucanr.eduepa.gov Compounds like vernolate and EPTC (S-ethyl dipropylthiocarbamate) are readily lost from the soil surface if not incorporated immediately after application. orst.educambridge.org

The rate of volatilization is heavily dependent on several factors:

Soil Moisture : This is the most critical factor. Vapor loss is significantly higher from moist or wet soil surfaces compared to dry soil. ucanr.educambridge.org For EPTC, losses after one day were 23% from dry soil but 69% from wet soil. cambridge.org

Incorporation : Incorporating the herbicide into the soil to a depth of 2 to 3 inches significantly reduces vapor loss. cambridge.org

Temperature : Increasing temperature can increase the rate of vaporization from moist soils. cambridge.org

| Factor | Influence on Volatilization | Details |

|---|---|---|

| Soil Moisture | Increases Volatilization | The most significant factor; vapor loss is much greater from wet surfaces than dry ones. ucanr.educambridge.org |

| Soil Incorporation | Decreases Volatilization | Immediate incorporation into the top 2-3 inches of soil is crucial to prevent significant vapor loss. cambridge.org |

| Temperature | Increases Volatilization | Higher temperatures accelerate the rate of vaporization, especially from moist soil. cambridge.org |

Leaching is the downward movement of a substance through the soil profile with water. For thiocarbamate herbicides, the potential for leaching is influenced by the compound's water solubility and the soil's properties, particularly its organic matter content. cambridge.org Leaching tends to be directly proportional to water solubility and inversely proportional to the organic matter content, as these compounds adsorb to organic matter. cambridge.org

Studies on various thiocarbamates have shown that they generally remain in the upper layers of the soil (3 to 6 inches) after application and irrigation. ucanr.edu Vernolate is considered moderately mobile; however, its potential to leach and contaminate groundwater is considered very low. epa.gov This limited leaching is primarily due to its rapid dissipation through the combined effects of volatilization and microbial degradation, which remove the compound from the soil before significant downward movement can occur. ucanr.eduepa.gov In sandy soils with low organic matter, some downward movement to depths of 9-15 inches has been observed under heavy irrigation, but in loam, clay, or peat soils, leaching is minimal. ucanr.edu

Analytical Methodologies for S Propyl Carbamothioates

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of S-propyl carbamothioate and its metabolites. youtube.com The choice of chromatographic method depends on the analyte's properties, such as volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique for non-volatile or thermally labile compounds. nih.gov For this compound and its potential metabolites, which may possess a range of polarities, HPLC offers robust separation capabilities. nih.gov The coupling of HPLC with various detectors enhances its utility.

Detection Modes in HPLC:

UV-Vis Detector: A common detector that measures the absorbance of UV or visible light by the analyte. Its applicability depends on the presence of a chromophore in the this compound molecule or its derivatives.

Diode Array Detector (DAD): Provides spectral information across a range of wavelengths simultaneously, aiding in peak purity assessment and compound identification. nih.gov

Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. It is less sensitive than UV-Vis detectors.

Fluorescence Detector: Offers high sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag.

Electrochemical Detector (ECD): Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface, suitable for electroactive compounds.

The separation efficiency in HPLC is highly dependent on the stationary phase, mobile phase composition, and other operational parameters. Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of HPLC that is particularly useful for separating polar compounds. mdpi.com

Table 1: Illustrative HPLC Parameters for Carbamate Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C8 or C18, 2.1-4.6 mm i.d., 100-250 mm length | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on their polarity. The gradient allows for the separation of a wider range of analyte polarities. metabolomicsworkbench.org |

| Flow Rate | 0.1 - 1.0 mL/min | Controls the speed of the mobile phase and, consequently, the retention time and resolution. metabolomicsworkbench.org |

| Injection Volume | 4 - 20 µL | The amount of sample introduced into the system. metabolomicsworkbench.org |

| Detector | DAD or Mass Spectrometer (MS) | Provides detection and quantification of the separated compounds. |

Gas Chromatography (GC) with Different Detection Systems

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.comyoutube.com It separates components of a mixture based on their boiling points and interaction with the stationary phase. youtube.com While some carbamates are thermally labile, techniques like cold on-column injection can minimize degradation. nih.gov

Detection Systems in GC:

Flame Ionization Detector (FID): A highly sensitive universal detector for organic compounds. It is robust and provides a linear response over a wide concentration range.

Nitrogen-Phosphorus Detector (NPD): A selective detector that is highly sensitive to nitrogen- and phosphorus-containing compounds, making it suitable for the analysis of many pesticides, including carbamates.

Electron Capture Detector (ECD): A highly sensitive and selective detector for electrophilic compounds, such as halogenated compounds.

Mass Spectrometer (MS): Provides structural information, allowing for definitive identification of the separated compounds. youtube.comnih.gov

The choice of carrier gas (e.g., helium, nitrogen, hydrogen) and the temperature program are critical parameters that influence the separation efficiency. youtube.com

Table 2: Typical GC Parameters for Volatile Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | HP-5MS (5% diphenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm i.d. nih.gov | A common, non-polar capillary column suitable for a wide range of volatile and semi-volatile organic compounds. |

| Carrier Gas | Helium at a constant flow of 1 mL/min nih.gov | Acts as the mobile phase to transport the vaporized sample through the column. youtube.com |

| Injection Mode | Splitless or Cold On-Column nih.govnih.gov | Introduces the sample onto the column. Splitless mode is for trace analysis, while cold on-column injection minimizes thermal degradation of labile compounds. nih.gov |

| Oven Program | Temperature gradient (e.g., 50°C hold, then ramp to 280°C) researchgate.net | Controls the elution of compounds by their boiling points, enabling separation of complex mixtures. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides detection, identification, and quantification of the analytes. |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative identification of compounds. youtube.comacs.org It is often used as a screening tool to monitor the progress of reactions or to quickly assess the components of a mixture. acs.org

In the context of this compound, TLC can be used to:

Check the purity of a synthesized compound.

Identify the presence of this compound in simple extracts.

Determine the appropriate solvent system for separation by column chromatography.

The separation is achieved on a plate coated with a thin layer of adsorbent material (stationary phase), such as silica (B1680970) gel. The plate is then placed in a chamber with a solvent or solvent mixture (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. youtube.com The separated spots are visualized, often using a UV lamp. youtube.com The retention factor (Rf value) can be calculated to help identify compounds. youtube.com TLC can also be coupled with bioassays for screening purposes. mdpi.com

Table 3: Components of a Typical TLC System

| Component | Example | Function |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 plates acs.org | Adsorbent layer where the separation occurs. |

| Mobile Phase | Petroleum ether-ethyl acetate (B1210297) (3:1) acs.org | Solvent system that moves up the stationary phase, carrying the analytes. |

| Developing Chamber | Sealed glass tank with filter paper | Provides a saturated atmosphere of the mobile phase for optimal plate development. youtube.com |

| Visualization | UV light (254 nm) or chemical staining reagents | Allows for the detection of the separated compound spots on the TLC plate. youtube.com |

Mass Spectrometry (MS) Applications in this compound Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com It offers high sensitivity and specificity, making it an invaluable tool for both the identification and quantification of compounds. unich.itresearchgate.net When coupled with chromatographic separation techniques, its capabilities are significantly enhanced.

HPLC-MS and HPLC-MS/MS for Metabolite Identification and Quantitation

The combination of HPLC with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) is a cornerstone of modern metabolomics and is highly applicable to studying the fate of this compound in biological systems. nih.govnih.gov HPLC separates the parent compound from its metabolites, which are then introduced into the mass spectrometer for detection and structural elucidation. nih.gov

High-resolution mass spectrometers, such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap systems, provide excellent mass accuracy, which aids in determining the elemental composition of unknown metabolites. mdpi.com Tandem MS (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of a metabolite), its fragmentation, and the analysis of the resulting product ions. nih.govnih.gov This fragmentation pattern provides a structural fingerprint that is crucial for identifying the metabolite. youtube.com This approach has been successfully used to study the metabolism of related sulfur-containing compounds, identifying metabolites such as S-propyl mercaptocysteine (CSSP) and S-propyl mercaptoglutathione (GSSP). nih.gov

Table 4: Illustrative HPLC-MS/MS Parameters for Metabolite Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) nih.gov | Generates ions from the analytes eluting from the HPLC column with minimal fragmentation. |

| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) or Triple Quadrupole (TQ) mdpi.comunich.it | Separates ions based on their mass-to-charge ratio. TQ is excellent for quantification, while Q-TOF provides high mass accuracy for identification. |

| Scan Mode | Full Scan MS and Data-Dependent MS/MS nih.gov | Full scan provides an overview of all ions, while data-dependent MS/MS automatically triggers fragmentation of the most intense ions for identification. |

| Collision Energy | Variable (e.g., 10-40 eV) | The energy used to fragment the precursor ion in an MS/MS experiment. Optimized to produce informative fragment ions. |

GC-MS for Volatile Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile degradation products of this compound. researchgate.net Degradation can occur through various environmental or biological processes, potentially leading to the formation of smaller, more volatile molecules.

The GC separates these volatile compounds, and the mass spectrometer provides definitive identification by comparing the obtained mass spectra with spectral libraries (e.g., NIST). researchgate.net This technique has been used to identify volatile metabolites of related compounds, such as propyl mercaptan, methyl propyl sulfide (B99878), and dipropyl disulfide, in biological samples. nih.gov A gas chromatographic-mass spectrometric method has also been described for the determination of related compounds like S-propyl-L-cysteine sulfoxide (B87167) after derivatization. nih.gov The use of headspace solid-phase microextraction (HS-SPME) can be employed to extract and concentrate volatile compounds from a sample matrix before GC-MS analysis. mdpi.comresearchgate.netnih.gov

Table 5: Typical GC-MS Conditions for Volatile Degradation Product Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Sample Introduction | Headspace-SPME or Liquid-Liquid Extraction (LLE) nih.govmdpi.com | Extracts and concentrates volatile analytes from the sample matrix. |

| GC Column | Non-polar (e.g., DB-5) or mid-polar capillary column researchgate.net | Separates volatile compounds based on their boiling points and polarity. |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov | A hard ionization technique that produces extensive, reproducible fragmentation patterns useful for library matching and structural identification. |

| Mass Analyzer | Quadrupole or Ion Trap | Filters ions by their m/z ratio. |

| Data Acquisition | Scan Mode nih.gov | Acquires mass spectra over a defined m/z range to detect a wide array of potential degradation products. |

Structure Activity Relationships Sar and Computational Studies of S Propyl Carbamothioates

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the potency of new derivatives and guiding the synthesis of more effective molecules.

The core principle of QSAR is to link molecular descriptors (numerical representations of chemical properties) to biological activity. For carbamothioates, key structural features that can be correlated with activity include steric, electronic, and hydrophobic properties. A QSAR model is typically expressed by a linear or non-linear equation that quantifies these relationships. nih.govresearchgate.net

For instance, a study on a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives, which also contain a propyl group, utilized a genetic algorithm to select the most relevant molecular descriptors. nih.govresearchgate.net The resulting model demonstrated a high correlation (R² = 0.935), indicating that the selected descriptors could effectively predict the biological activity of the molecules. nih.gov Such models often reveal that properties like molecular volume, electronic charge distribution, and hydrophobicity play a significant role in the interaction between the compounds and their biological target. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding by analyzing the 3D properties of molecules. slideshare.net CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields of a set of aligned molecules within a 3D grid. slideshare.netnih.gov The variations in these fields are then correlated with the differences in biological activity using statistical methods like Partial Least Squares (PLS). slideshare.net

The output of a CoMFA study is often visualized as contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. nih.gov

Steric Contour Maps: Green contours typically indicate regions where bulky groups enhance activity, while yellow contours show areas where steric hindrance reduces activity. nih.gov

Electrostatic Contour Maps: Blue contours often mark regions where positive charges are favorable, whereas red contours indicate that negative charges are preferred for higher activity. nih.gov

While specific CoMFA studies on S-propyl carbamothioate were not found, research on other series of compounds demonstrates the utility of this method. For example, a CoMFA model for a set of antifungal 1,2,4-triazole-thioether compounds yielded a high correlation coefficient (r² = 0.991), providing a reliable predictive model. mdpi.com Similarly, studies on other molecular families have achieved robust models with good statistical validation, proving the method's value in drug design. nih.govmdpi.com The statistical quality of a CoMFA model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com

Table 1: Statistical Parameters in 3D-QSAR (CoMFA) Models This table presents typical statistical values from various CoMFA studies to illustrate the parameters used for model validation.

| Parameter | Description | Example Value Range | Reference |

|---|---|---|---|

| q² (Cross-validated r²) | Measures the internal predictive ability of the model (Leave-One-Out method). A value > 0.5 is considered good. | 0.514 - 0.840 | mdpi.commdpi.com |

| r² (Non-cross-validated r²) | Measures the goodness of fit of the model to the training set data. A value > 0.8 is desirable. | 0.895 - 0.991 | mdpi.commdpi.com |

| SEE (Standard Error of Estimate) | Indicates the absolute error of the predictions in the model. Lower values are better. | ~0.050 | mdpi.com |

| F-value (Fischer ratio) | Represents the statistical significance of the regression model. Higher values indicate a more significant model. | ~183.384 | mdpi.com |

| r²_pred (Predictive r²) | Measures the predictive power of the model on an external test set. | 0.671 - 0.992 | nih.govmdpi.com |

Computational Chemistry and Density Functional Theory (DFT) Studies

Molecular orbital analysis is crucial for understanding a molecule's electronic behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining electronic transitions and reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.

Natural Bond Orbitals (NBO): NBO analysis provides a detailed picture of charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. nih.gov In a study of n-propylthiol, NBO analysis was used to understand the interactions that stabilize its various conformations. nih.gov

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution on a molecule's surface. uni-muenchen.delibretexts.org It is an invaluable tool for predicting how a molecule will interact with other charged species, highlighting sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating likely sites for electrophilic attack. youtube.comresearchgate.net

Blue: Regions of most positive electrostatic potential, electron-poor, indicating likely sites for nucleophilic attack. youtube.comresearchgate.net

Green/Yellow: Regions of intermediate or near-zero potential. youtube.com

In the analysis of n-propylthiol, an MEP map revealed that the sulfur atom acts as an electrophilic center in all its stable conformations. nih.gov Such an analysis for this compound would similarly identify the reactive centers, providing crucial information about its potential interactions with biological receptors.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that result from rotation around its single bonds. nih.gov A potential energy surface (PES) is generated by calculating the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers. nih.gov

A detailed conformational analysis of n-propylthiol, an analogue of the S-propyl portion of the target compound, was performed by rotating the C-C and C-S bonds. nih.gov This study identified four low-energy conformers. The relative stability of these conformers is determined by a combination of steric and electronic effects. nih.gov A similar analysis for this compound would be essential to understand its preferred three-dimensional shape, which is critical for its fit and interaction with a biological target.

Table 2: Calculated Conformational Stability of n-Propylthiol (an analogue) This table shows the relative energies of the most stable conformers of n-propylthiol, identified through computational studies at the CCSD/cc-pVDZ level of theory. The conformers are named based on the dihedral angles of the C-C and C-S bonds (T = trans, G = gauche).

| Conformer | Description (C-C-C-S and C-C-S-H arrangement) | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| T-G | Trans-Gauche | 0.00 (Most Stable) | nih.gov |

| G-G | Gauche-Gauche | 0.17 | nih.gov |

| T-T | Trans-Trans | 0.56 | nih.gov |

| G-T | Gauche-Trans | 0.68 | nih.gov |

Theoretical Investigations of Adsorption and Interaction with Biological or Environmental Interfaces

Theoretical investigations, particularly through computational modeling, provide profound insights into the adsorption and interaction of this compound with various biological and environmental interfaces at a molecular level. These studies are crucial for understanding the compound's fate, transport, and bioavailability in the environment, as well as its mechanism of action at the biological target.

Adsorption on Environmental Interfaces:

The interaction of this compound with soil components is a key determinant of its environmental persistence and efficacy as a herbicide. Theoretical studies, often employing quantum chemical calculations and molecular dynamics simulations, can model the adsorption processes on soil organic matter and clay minerals. For instance, studies on related thiocarbamate herbicides have shown that these compounds can be rapidly lost from moist soil surfaces through vaporization, but their persistence increases in dry soils. Leaching studies in soil columns have demonstrated a direct correlation between the water solubility of thiocarbamates and their mobility in the soil profile. ucanr.edu

Molecular dynamics simulations can be employed to visualize and quantify the interactions between this compound and models of humic substances, which are major components of soil organic matter. These simulations can reveal the formation of hydrogen bonds, van der Waals forces, and hydrophobic interactions that govern the adsorption process. For example, theoretical studies on the interaction of the herbicide 2,4-dichlorophenoxyacetic acid with soil organic matter moieties have highlighted the importance of hydrogen bonding between the herbicide's carboxyl group and the functional groups of humic acids. researchgate.net Such insights are transferable to understanding the behavior of this compound.

Interaction with Biological Interfaces:

At the biological level, theoretical investigations can elucidate the interaction of this compound with its target enzymes. Thiocarbamate herbicides are known to inhibit fatty acid elongation, a critical process for the biosynthesis of surface waxes and suberin in plants. nih.gov Computational docking and molecular dynamics simulations can be used to model the binding of this compound and its active metabolites, such as the sulfoxide (B87167) derivative, to the active site of the enzymes involved in this pathway. These models can identify key amino acid residues that interact with the herbicide, providing a structural basis for its inhibitory activity.

For instance, molecular dynamics simulations have been successfully used to study the interaction of various small molecules with biological membranes and proteins, offering detailed pictures of the binding modes and energetic aspects of these interactions. acs.orgmdpi.com Such approaches can be applied to this compound to understand its transport across cell membranes and its binding affinity to target proteins.

Machine Learning and Artificial Intelligence in this compound SAR

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug and agrochemical discovery by accelerating the identification of novel compounds with desired properties. In the context of this compound, these computational tools are invaluable for exploring its structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of computational chemistry, establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govyoutube.com Modern QSAR studies increasingly leverage sophisticated ML algorithms like Random Forest and Support Vector Machines to build predictive models. youtube.comnih.gov

Graph Neural Networks for Molecular SAR Learning

A particularly promising deep learning approach for molecular SAR studies is the use of Graph Neural Networks (GNNs). arxiv.org Unlike traditional methods that rely on predefined molecular descriptors, GNNs can directly learn from the graph structure of a molecule, where atoms are represented as nodes and bonds as edges. harvard.edu This allows for a more intuitive and comprehensive representation of the molecule's topology and chemical features.

The process of using GNNs for molecular property prediction typically involves two main phases: a message-passing phase and a readout phase. In the message-passing phase, information from neighboring nodes and edges is iteratively aggregated to update the representation of each node. nih.gov This allows the network to learn complex relationships between different parts of the molecule. The readout phase then combines the learned node representations to generate a prediction for the entire molecule's property, such as its herbicidal activity. arxiv.org

The application of GNNs in agrochemical discovery is an active area of research. nih.gov These models have the potential to screen large virtual libraries of this compound analogs and predict their herbicidal efficacy, thus prioritizing the synthesis of the most promising candidates. youtube.comyoutube.com By integrating concepts like pharmacophores into GNN architectures, the predictive power and interpretability of these models can be further enhanced. nih.gov

Influence of Structural Modifications on Biological Efficacy

The biological efficacy of this compound is intrinsically linked to its chemical structure. Modifications to different parts of the molecule can significantly impact its herbicidal activity, selectivity, and environmental behavior.

Relationship between Alkyl Group Variation and Herbicidal Activity

The nature of the alkyl groups in thiocarbamate herbicides plays a crucial role in determining their biological activity. While specific data for this compound is limited in the provided search results, general trends for thiocarbamates can be inferred.

Studies on various classes of herbicides have shown that the length and branching of alkyl chains can influence their efficacy. For instance, in a series of O-alkyl analogues of khellin (B1673630) and visnagin, a complete loss of herbicidal activity was observed for analogues with a carbon chain length greater than 14 carbons. arxiv.org Conversely, in another study on p-menthane (B155814) type secondary amines, alkyl-substituted derivatives were found to be more active than phenyl-substituted ones. arxiv.org

For thiocarbamates, the alkyl groups attached to the nitrogen and sulfur atoms are critical for their interaction with the target enzyme and for their physicochemical properties, such as lipophilicity, which affects their uptake and translocation in plants. The general structure-activity relationships for thiocarbamates suggest that variations in these alkyl groups can lead to significant differences in herbicidal potency. ucanr.edu

Below is a hypothetical data table illustrating the potential impact of varying the S-alkyl group on the herbicidal activity of a generic dialkylthiocarbamate, based on general principles of SAR.

Future Directions and Research Gaps in S Propyl Carbamothioate Science

Development of Novel S-Propyl Carbamothioate Derivatives with Enhanced Properties

The synthesis of new this compound derivatives presents a promising area for research, with the potential to develop compounds exhibiting enhanced efficacy, selectivity, and improved environmental profiles. Current research into carbamate and thiocarbamate synthesis provides a strong basis for this future work.

Organic carbamates are recognized for their chemical and proteolytic stability, making them valuable in medicinal chemistry. nih.gov Methodologies for synthesizing carbamates include the reaction of secondary amines with N,N′-carbonyldiimidazole (CDI) and iodomethane to form carbamoylimidazolium salts, which can then react with alkoxides to produce the desired carbamates. nih.gov The structural diversity of carbamates can be further expanded by modifying the O- and N-termini, which allows for the modulation of their biological and pharmacokinetic properties. nih.gov

Recent synthetic efforts have focused on creating novel derivatives with specific biological activities. For instance, new carbamate heterodimeric derivatives have been designed and synthesized to act as potent acetylcholinesterase (AChE) inhibitors. researchgate.net Similarly, novel trithiocarbonate and allyl sulfide-containing monomers have been synthesized with high yields, offering new possibilities for polymer chemistry. rsc.org The synthesis of glycosylated carbamo(dithioperoxo)thioate derivatives has also been achieved through one-pot reaction procedures. researchgate.net

Future research should focus on applying and adapting these synthetic strategies to S-propyl carbamothioates. By introducing various functional groups and structural modifications, it may be possible to create novel derivatives with tailored properties, such as increased target specificity or reduced environmental persistence.

Table 1: Examples of Synthetic Approaches for Carbamate and Thiocarbamate Derivatives

| Synthetic Method | Reactants | Product Type | Potential Application for this compound |

| Carbamoylimidazolium Salt Reaction | Secondary amines, CDI, iodomethane, alkoxides | Carbamate esters | Synthesis of this compound derivatives with varied ester groups. |

| Heterodimer Synthesis | Phthalimide alkyloxyphenyl N-methylcarbamates | Acetylcholinesterase inhibitors | Design of this compound-based enzyme inhibitors. |

| One-pot Glycosylation | Glycosyl donors and carbamo(dithioperoxo)thioates | Glycosylated carbamo(dithioperoxo)thioates | Creation of this compound conjugates with enhanced bioavailability or altered environmental fate. |

Elucidation of Unidentified Metabolic Pathways and Environmental Transformations

A comprehensive understanding of the metabolic fate and environmental transformation of S-propyl carbamothioates is essential for assessing their safety and environmental impact. Research on related thiocarbamate herbicides, such as vernolate (S-propyl dipropylthiocarbamate), provides valuable insights into these processes.

The environmental fate of thiocarbamates is influenced by several factors, including volatility, soil type, moisture, pH, and temperature. who.int Volatilization is a major route of dissipation for vernolate. epa.gov Microbial breakdown is another key mechanism for the loss of vernolate from soils. orst.edu The half-life of vernolate in moist loam soil is approximately 1.5 weeks. orst.edu In soil, vernolate is microbially decomposed into mercaptan, amine, carbon dioxide, and isopropanol. orst.edu Vernolate is stable to hydrolysis and photolysis in water and on soil. epa.gov

Studies have shown that the biodegradation of carbamothioates can be enhanced in soils with a history of butylate (another thiocarbamate herbicide) application. cambridge.org This suggests that microbial populations can adapt to degrade these compounds more efficiently over time.

In plants, vernolate is readily absorbed by the roots and translocated throughout the plant, where it is rapidly metabolized to carbon dioxide and other natural plant constituents. orst.edu

Future research should aim to identify the specific enzymes and microorganisms responsible for the degradation of this compound. Elucidating the complete metabolic pathways in various organisms and environmental compartments will provide a clearer picture of its persistence and potential for bioaccumulation.

Table 2: Environmental Fate of Vernolate (S-propyl dipropylthiocarbamate)

| Environmental Process | Key Findings | Reference |

| Dissipation | Volatility is a major route; aerobic soil metabolism is a minor pathway. | epa.gov |

| Degradation | Primarily microbial breakdown in soil. | orst.edu |

| Half-life in Soil | Approximately 1.5 weeks in moist loam soil. | orst.edu |

| Degradation Products in Soil | Mercaptan, amine, carbon dioxide, isopropanol. | orst.edu |

| Stability | Stable to hydrolysis and photolysis in water and on soil. | epa.gov |

| Metabolism in Plants | Rapidly metabolized to CO2 and natural plant constituents. | orst.edu |

Application of Advanced Computational Techniques for De Novo Design

Advanced computational techniques, such as molecular docking, Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer powerful tools for the de novo design of this compound derivatives with desired properties. These methods can predict the interaction of molecules with biological targets, thereby guiding the synthesis of more effective and selective compounds.

Molecular docking studies have been successfully used to investigate the binding of thiocarbamates to various protein targets. For example, docking studies have been employed to understand the interactions of thiocarbamates with the HIV-1 reverse transcriptase and the SARS-CoV-2 main protease (Mpro). nih.govnih.gov In the case of Mpro, molecular dynamics simulations and MM/GBSA calculations provided further insights into the stability of the ligand-protein complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool. A docking-based CoMFA and CoMSIA analysis of thiocarbamate inhibitors of HIV-1 reverse transcriptase helped to identify key structural features impacting their antiretroviral activity. nih.gov Similarly, QSAR studies have been performed on quinolinone-based thiosemicarbazones to predict their antituberculosis activity. mdpi.com

These computational approaches can be applied to the de novo design of this compound derivatives. By creating virtual libraries of novel compounds and predicting their binding affinities and activities against specific targets, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process.

Table 3: Application of Computational Techniques to Thiocarbamates

| Computational Technique | Application Example | Key Findings | Reference |

| Molecular Docking | Investigation of thiocarbamate inhibitors of SARS-CoV-2 Mpro. | Docking alone was insufficient to predict binding affinity; MD simulations provided better insights. | nih.gov |

| CoMFA and CoMSIA | Analysis of thiocarbamate inhibitors of HIV-1 reverse transcriptase. | Identified key structural features for antiretroviral activity. | nih.gov |

| QSAR | Prediction of antituberculosis activity of quinolinone-based thiosemicarbazones. | The model suggested the pivotal role of van der Waals volume, electron density, and electronegativity. | mdpi.com |

Interdisciplinary Approaches for Comprehensive Environmental Impact Assessment

A comprehensive assessment of the environmental impact of S-propyl carbamothioates requires an interdisciplinary approach that integrates data from ecotoxicology, environmental chemistry, and risk assessment. This holistic view is necessary to understand the potential effects on non-target organisms and ecosystems.

The ecological effects of vernolate have been evaluated, showing it to be slightly toxic to mammals and practically nontoxic to birds. epa.gov Its toxicity to freshwater, estuarine, and marine organisms is considered moderate. epa.gov The potential for groundwater or surface water contamination from vernolate is considered low due to its mobility and persistence characteristics. epa.gov

The Canadian Environmental Protection Act, 1999 (CEPA) has prompted screening assessments of thiocarbamates to determine their risk to the environment and human health. canada.ca These assessments consider physicochemical properties, environmental fate, hazards, uses, and exposures. canada.ca Such comprehensive evaluations are crucial for informed regulatory decisions.

Future environmental impact assessments of this compound should incorporate a wider range of ecological endpoints and consider potential synergistic effects with other environmental stressors. This will require collaboration between chemists, toxicologists, ecologists, and environmental modelers to develop a more complete understanding of the environmental risks associated with these compounds.

Table 4: Ecotoxicological Profile of Vernolate

| Organism Group | Toxicity Level | Reference |

| Mammals | Slightly toxic | epa.gov |

| Birds | Practically nontoxic | epa.gov |

| Aquatic Organisms (freshwater, estuarine, marine) | Moderate | epa.gov |

Q & A

Q. What quality control (QC) measures are critical for long-term stability studies of this compound?

Q. How can computational models predict this compound’s environmental fate more accurately?

- Methodological Answer : Combine QSAR models (e.g., EPI Suite) for hydrolysis rates with GIS-based soil leaching simulations (e.g., PRZM-5). Calibrate models using field data from regions with known application histories .

Ethical & Regulatory Considerations

Q. What are the best practices for citing historical pesticide data with outdated analytical methods?

- Methodological Answer : Clearly note methodological limitations (e.g., lack of MS confirmation) in historical studies. Cross-validate key findings using modern techniques and prioritize peer-reviewed sources over grey literature .

Tables

Table 1. Key Chromatographic Parameters for this compound Analysis

| Column Type | Active Phase | Kovats' RI | Temperature Program |

|---|---|---|---|

| DB-1 | 100% Dimethylpolysiloxane | 1446 | 100°C → 270°C (6°C/min) |

| DB-5 | 5% Phenyl Methylpolysiloxane | 1472 | 100°C → 270°C (6°C/min) |

Table 2. Degradation Half-Lives of this compound

| Matrix | Conditions | t₁/₂ (Days) |

|---|---|---|

| Aqueous | pH 7, 25°C | 15–30 |

| Soil | Aerobic, 20°C | 30–60 |

| Soil | Anaerobic, 20°C | 90–120 |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.